Product packaging for 3-Phenoxy-1-phenylpyrrolidine-2,5-dione(Cat. No.:CAS No. 67354-77-2)

3-Phenoxy-1-phenylpyrrolidine-2,5-dione

Cat. No.: B14475896
CAS No.: 67354-77-2
M. Wt: 267.28 g/mol
InChI Key: JWMAMZHAENXVNY-UHFFFAOYSA-N
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Description

3-Phenoxy-1-phenylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO3 B14475896 3-Phenoxy-1-phenylpyrrolidine-2,5-dione CAS No. 67354-77-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67354-77-2

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

3-phenoxy-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H13NO3/c18-15-11-14(20-13-9-5-2-6-10-13)16(19)17(15)12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

JWMAMZHAENXVNY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Phenoxy 1 Phenylpyrrolidine 2,5 Dione and Analogues

Conventional Synthetic Pathways to Pyrrolidine-2,5-diones

The synthesis of the pyrrolidine-2,5-dione ring, also known as the succinimide (B58015) ring, is a well-established area of organic chemistry. Conventional methods typically involve the cyclization of linear precursors or the modification of existing heterocyclic structures.

Cyclization Reactions of Succinic Acid Derivatives with Amines

A foundational method for the synthesis of N-substituted succinimides is the condensation of succinic acid or its derivatives, most commonly succinic anhydride (B1165640), with primary amines. This two-step process begins with the nucleophilic attack of the amine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring to form a succinamic acid intermediate. Subsequent heating of this intermediate induces an intramolecular cyclization via dehydration, yielding the desired pyrrolidine-2,5-dione.

This method's versatility is demonstrated by its applicability to a wide range of amines, allowing for the introduction of various substituents on the nitrogen atom. The reaction conditions are generally straightforward, often involving heating the reactants together, sometimes in the presence of a dehydrating agent or a high-boiling solvent to facilitate the removal of water.

Table 1: Examples of N-Substituted Pyrrolidine-2,5-dione Synthesis from Succinic Anhydride and Primary Amines

AmineProductReaction Conditions
Aniline (B41778)1-Phenylpyrrolidine-2,5-dioneHeating
Benzylamine1-Benzylpyrrolidine-2,5-dioneHeating
Methylamine1-Methylpyrrolidine-2,5-dioneHeating

Approaches via Maleimide (B117702) Derivatives

An alternative and highly effective strategy for constructing 3-substituted pyrrolidine-2,5-diones involves the use of maleimide derivatives as starting materials. Maleimides contain a reactive carbon-carbon double bond within the five-membered ring, making them excellent substrates for Michael addition reactions.

In this approach, a nucleophile is added to the double bond of an N-substituted maleimide. This reaction introduces a substituent at the 3-position of the pyrrolidine-2,5-dione ring. A wide array of nucleophiles, including thiols, amines, and carbanions, can be employed, leading to a diverse range of 3-functionalized succinimides.

Targeted Synthesis of 3-Phenoxy-1-phenylpyrrolidine-2,5-dione

The targeted synthesis of this compound can be efficiently achieved through the Michael addition of a phenoxide nucleophile to N-phenylmaleimide. This reaction directly introduces the desired phenoxy group at the 3-position of the 1-phenylpyrrolidine-2,5-dione core.

The reaction typically proceeds by treating N-phenylmaleimide with phenol (B47542) in the presence of a base. The base, such as an alkali metal hydroxide (B78521) or a tertiary amine, deprotonates the phenol to generate the more nucleophilic phenoxide anion. This anion then attacks the electron-deficient double bond of the N-phenylmaleimide, leading to the formation of the carbon-oxygen bond at the 3-position. The reaction is often carried out in a suitable solvent and may require heating to ensure a reasonable reaction rate and yield. The use of a catalyst, such as sodium phenolate, can significantly reduce the reaction temperature and time, with yields of around 60% being achievable at temperatures of 50-80°C. bme.hu

An alternative, though less direct, approach would involve the cyclization of 2-phenoxysuccinic acid with aniline. This method would first require the synthesis of the substituted succinic acid, which could then be reacted with aniline under dehydrating conditions to form the target succinimide.

Derivatization Strategies for Enhancing Molecular Diversity and Functionality

The this compound scaffold offers several sites for derivatization to enhance molecular diversity and functionality. Modifications can be introduced on the phenyl ring attached to the nitrogen (the N-phenyl group), the phenoxy group at the 3-position, or by introducing further substituents on the pyrrolidine (B122466) ring itself.

On the N-phenyl group: The synthesis can be initiated with substituted anilines to introduce a variety of functional groups on the N-phenyl ring. This allows for the tuning of electronic and steric properties of the molecule.

On the phenoxy group: Similarly, substituted phenols can be used in the Michael addition reaction to introduce functionalities onto the phenoxy moiety. This provides a straightforward method to explore the structure-activity relationships related to this part of the molecule.

On the pyrrolidine ring: Further functionalization of the pyrrolidine ring, for instance at the 4-position, can be achieved through more complex synthetic routes, potentially starting from substituted succinic acids or through post-synthesis modifications, although these are generally more challenging.

Mechanochemical Synthesis Approaches for Pyrrolidine-2,5-dione Systems

Mechanochemical synthesis, which involves reactions conducted in the solid state with mechanical energy input (e.g., ball milling), has emerged as a green and efficient alternative to traditional solvent-based methods. For the synthesis of pyrrolidine-2,5-diones, mechanochemistry offers several advantages, including reduced solvent waste, shorter reaction times, and sometimes, unique reactivity.

A series of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives have been synthesized using a mechanochemical aza-Michael reaction of maleimide or its N-substituted derivatives with various amines. nih.gov This solvent-free approach has proven to be an effective method for the formation of the succinimide ring. nih.gov For instance, the synthesis of N-phenylsuccinimide has been achieved by grinding succinic anhydride and aniline in a mortar at room temperature, sometimes with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). google.com This method is simple, efficient, and environmentally friendly. google.com

Table 2: Comparison of Conventional vs. Mechanochemical Synthesis of N-Phenylsuccinimide

MethodSolventReaction TimeYieldEnvironmental Impact
ConventionalHigh-boiling solventSeveral hoursGood to excellentHigher
MechanochemicalSolvent-free45-75 minutes>80%Lower

Cascade and Photoredox-Catalyzed Reactions for Pyrrolidine-2,5-dione Formation

Modern synthetic chemistry has seen the development of powerful cascade and photoredox-catalyzed reactions that enable the construction of complex molecules in a single step. These methodologies have also been applied to the synthesis of pyrrolidine-2,5-dione systems.

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient route to functionalized succinimides. For example, a radical cascade seleno/thiosulfonation of aza-1,6-enynes has been developed for the stereoselective synthesis of diverse succinimides. nih.gov

Visible-light-mediated photoredox catalysis has also been employed for the synthesis of succinimides. nih.gov This approach utilizes a photocatalyst that, upon absorption of light, can initiate radical reactions under mild conditions. An operationally simple protocol for the stereoselective synthesis of functionally and structurally diverse succinimides has been reported using readily accessible aza-1,6-enynes and a 4CzIPN photocatalyst. nih.govrsc.orgrsc.orgresearchgate.net These reactions are often characterized by their high functional group tolerance and atom economy. nih.govrsc.orgrsc.orgresearchgate.net

Structural Elucidation and Conformational Analysis of 3 Phenoxy 1 Phenylpyrrolidine 2,5 Dione

Advanced Spectroscopic Characterization Techniques

Spectroscopic methodologies are fundamental in delineating the molecular structure of 3-Phenoxy-1-phenylpyrrolidine-2,5-dione. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a comprehensive fingerprint of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the phenyl, phenoxy, and pyrrolidine-2,5-dione moieties. The protons of the N-phenyl group would likely appear as multiplets in the aromatic region (δ 7.2-7.6 ppm). The protons of the phenoxy group are also expected in the aromatic region, typically between δ 6.9 and 7.4 ppm. The methine proton at the C3 position of the pyrrolidine-2,5-dione ring, being adjacent to the electronegative oxygen atom of the phenoxy group, would likely resonate as a doublet of doublets further downfield. The methylene (B1212753) protons at the C4 position would present as a complex multiplet due to diastereotopicity and coupling to the C3 proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with characteristic signals for the carbonyl carbons of the succinimide (B58015) ring expected in the range of δ 170-180 ppm. The carbons of the N-phenyl and phenoxy groups would generate a series of signals in the aromatic region (δ 115-160 ppm). The methine carbon at C3, bonded to the oxygen, would be shifted downfield, while the methylene carbon at C4 would appear at a higher field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2, C5 (C=O)-~175
C3Doublet of Doublets~75
C4Multiplet~35
N-Phenyl (C1')-~132
N-Phenyl (C2', C6')Multiplet, ~7.4-7.6~126
N-Phenyl (C3', C5')Multiplet, ~7.4-7.6~129
N-Phenyl (C4')Multiplet, ~7.2-7.4~128
O-Phenyl (C1'')-~157
O-Phenyl (C2'', C6'')Multiplet, ~6.9-7.1~116
O-Phenyl (C3'', C5'')Multiplet, ~7.2-7.4~130
O-Phenyl (C4'')Multiplet, ~7.0-7.2~123

Note: The chemical shifts are estimations based on data from structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₃NO₃), the expected exact mass can be calculated.

Electrospray Ionization Mass Spectrometry (ESI-MS): In ESI-MS, the molecule would likely be observed as a protonated molecular ion [M+H]⁺ or as an adduct with other cations present in the solvent, such as [M+Na]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass measurement necessary to confirm the elemental formula. The calculated monoisotopic mass for C₁₆H₁₃NO₃ is 267.08954 Da. An experimental HRMS value close to this theoretical mass would unequivocally confirm the molecular formula of the compound.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ion Formula Calculated Exact Mass (Da)
[M]C₁₆H₁₃NO₃267.08954
[M+H]⁺C₁₆H₁₄NO₃⁺268.09737
[M+Na]⁺C₁₆H₁₃NNaO₃⁺290.07931

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups of the succinimide ring. Typically, cyclic imides exhibit two distinct carbonyl stretching frequencies due to symmetric and asymmetric vibrations. For N-phenylsuccinimide, these bands are observed around 1775 cm⁻¹ and 1710 cm⁻¹. nist.gov The spectrum would also feature C-O stretching vibrations from the phenoxy group, as well as C-H stretching and bending vibrations from the aromatic and aliphatic parts of the molecule.

Interactive Data Table: Characteristic IR Absorption Bands for Pyrrolidine-2,5-dione Derivatives

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Imide C=OAsymmetric Stretch1770 - 1790
Imide C=OSymmetric Stretch1700 - 1720
C-O-CStretch1200 - 1250
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000

X-ray Crystallographic Investigations of Pyrrolidine-2,5-dione Derivatives

While a specific crystal structure for this compound is not publicly available, X-ray crystallographic studies of related N-phenylsuccinimide derivatives provide valuable insights into the expected solid-state conformation. These studies reveal that the five-membered succinimide ring is generally planar or adopts a slight envelope conformation. The N-phenyl group is typically twisted with respect to the plane of the succinimide ring. The orientation of the substituent at the 3-position will significantly influence the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. The analysis of these interactions is crucial for understanding the supramolecular chemistry of this class of compounds.

Computational Chemistry and Molecular Modeling of 3 Phenoxy 1 Phenylpyrrolidine 2,5 Dione

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. By simulating the atomic motions, MD can reveal the flexibility of the molecule and the accessible conformations in different environments, such as in a solvent or bound to a protein. For a molecule like 3-Phenoxy-1-phenylpyrrolidine-2,5-dione, MD simulations would be crucial to understand how the phenoxy and phenyl substituents move relative to the central pyrrolidine-2,5-dione core.

In studies of similar bioactive molecules, MD simulations are often used to assess the stability of a ligand-protein complex identified through molecular docking. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation to determine if the binding pose is stable. Such simulations can provide a more dynamic and realistic picture of the molecular interactions than static docking poses.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. The succinimide (B58015) scaffold is present in many biologically active compounds, and therefore, derivatives like this compound are of interest for their potential interactions with various biological targets. ekb.egnih.gov

Docking studies involve placing the ligand in the binding site of a target protein and scoring the different poses based on a scoring function that estimates the binding affinity. The binding energy, typically expressed in kcal/mol, is a key output of these studies. For instance, docking studies on N-aryl succinimides have been performed to evaluate their potential as inhibitors of specific enzymes. nih.gov The interactions between the ligand and the amino acid residues in the binding pocket, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of the binding affinity.

The following table illustrates the kind of data that would be generated from a molecular docking study of this compound against a hypothetical protein target.

Protein TargetBinding Energy (kcal/mol)Interacting ResiduesType of Interaction
Hypothetical Kinase-8.5TYR 23, LEU 88Hydrogen Bond, Hydrophobic
Hypothetical Protease-7.9ASP 102, VAL 54Hydrogen Bond, van der Waals

This table is for illustrative purposes only and does not represent actual experimental or computational data.

In Silico Predictions and Virtual Screening for Target Affinity

In silico predictions and virtual screening are broader computational strategies used to identify potential biological targets for a compound or to screen large libraries of compounds for their affinity to a specific target. For this compound, these methods could be used to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for drug development.

Virtual screening can be either ligand-based or structure-based. In ligand-based virtual screening, a known active molecule is used as a template to find other molecules with similar properties. In structure-based virtual screening, a library of compounds is docked into the binding site of a target protein, and the top-scoring compounds are selected for further investigation. This approach has been successfully applied to identify novel inhibitors for various enzymes from libraries of succinimide derivatives.

Pharmacological Activities and Biological Mechanisms of 3 Phenoxy 1 Phenylpyrrolidine 2,5 Dione Derivatives Preclinical Investigations

Anticonvulsant Activity in Preclinical Models

The anticonvulsant properties of pyrrolidine-2,5-dione derivatives have been consistently demonstrated across various animal models of epilepsy. These compounds have shown efficacy in preventing seizures induced by different methods, suggesting a broad spectrum of activity.

Efficacy in Seizure Models (e.g., MES, scPTZ, 6 Hz tests)

Preclinical screening of pyrrolidine-2,5-dione derivatives frequently employs a battery of standardized seizure models in mice, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz psychomotor seizure tests. nih.govmdpi.commdpi.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against non-convulsive (absence) seizures. semanticscholar.org The 6 Hz test is considered a model for therapy-resistant partial seizures. mdpi.com

Numerous studies have identified specific derivatives with potent activity in these models. For instance, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives showed promise, with one compound demonstrating an ED₅₀ of 62.1 mg/kg in the MES test and 75.6 mg/kg in the 6 Hz test. nih.gov Another study on (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified a lead compound with robust, broad-spectrum anticonvulsant activity, showing ED₅₀ values of 49.6 mg/kg (MES), 67.4 mg/kg (scPTZ), and 31.3 mg/kg (6 Hz, 32 mA). mdpi.comnih.gov This particular compound was also effective in the more intense 44 mA 6 Hz model, which is indicative of potential efficacy against drug-resistant epilepsy. mdpi.comnih.gov

Similarly, research on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives highlighted a compound that was significantly more potent than the reference drug valproic acid in both the MES and 6 Hz tests. mdpi.com The hybridization of the pyrrolidine-2,5-dione scaffold with structural motifs from clinically used antiepileptic drugs has also yielded compounds effective in all three major preclinical models (MES, scPTZ, and 6 Hz). nih.govsemanticscholar.org

Anticonvulsant Efficacy of Selected Pyrrolidine-2,5-dione Derivatives in Preclinical Models
Compound SeriesSeizure ModelEfficacy (ED₅₀ mg/kg, i.p.)Reference
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dionesMES62.1 nih.gov
6 Hz75.6
(2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-acetamidesMES49.6 mdpi.comnih.gov
scPTZ67.4
6 Hz (32 mA)31.3
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamidesMES68.30 mdpi.com
6 Hz (32 mA)28.20

Modulation of Neuronal Ion Channels (e.g., Sodium and Calcium Channels)

The mechanism underlying the anticonvulsant effects of many pyrrolidine-2,5-dione derivatives appears to involve the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability. In vitro ligand binding studies have suggested that a plausible molecular mechanism for their anticonvulsant and antinociceptive actions is their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

For the most active compounds, in vitro assays have confirmed their interaction with these channels. For example, the anticonvulsant action of a highly active 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative is believed to rely on its interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com Similarly, the mechanism for another lead compound was attributed to the inhibition of peripheral and central sodium and calcium currents. mdpi.com This interaction with voltage-gated sodium and calcium channels is a common mechanism of action for many established antiepileptic drugs.

Antinociceptive and Analgesic Properties in Preclinical Models

A significant overlap exists between the neurobiological pathways of epilepsy and pain, and many anticonvulsant drugs are also effective in managing pain, particularly neuropathic pain. mdpi.com Consequently, promising anticonvulsant pyrrolidine-2,5-dione derivatives have been evaluated for their antinociceptive and analgesic properties in various preclinical pain models.

These compounds have shown efficacy in the formalin test, a model of tonic pain that has both a neurogenic (early) and an inflammatory (late) phase. mdpi.comnih.gov For example, a lead compound from a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones demonstrated a significant analgesic effect in the formalin test and effectively alleviated allodynia in an oxaliplatin-induced neuropathic pain model. mdpi.com Other studies have confirmed the activity of different derivatives in the formalin model, with some compounds reducing the pain response in both phases. mdpi.comnih.gov

The analgesic potential extends to models of neuropathic pain, which is often difficult to treat. Derivatives have shown efficacy in attenuating tactile allodynia in models of chemotherapy-induced (oxaliplatin) and diabetes-induced (streptozotocin) peripheral neuropathy. nih.govnih.gov The mechanism of this antinociceptive action is often linked to the same ion channel modulation responsible for their anticonvulsant effects. nih.gov

Antinociceptive Activity of Selected Pyrrolidine-2,5-dione Derivatives
Compound SeriesPain ModelObserved EffectReference
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dionesFormalin TestSignificant reduction in nociceptive response in both phases mdpi.com
Oxaliplatin-induced Neuropathic PainEffective alleviation of allodynia
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dionesFormalin TestSignificant antinociceptive effect nih.govnih.gov
Oxaliplatin- and Streptozotocin-induced NeuropathyAntiallodynic properties observed
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamidesFormalin TestInvestigation of antinociceptive activity mdpi.com

Antidepressant Activity and Neurotransmitter System Interactions

Beyond their anticonvulsant and analgesic potential, certain classes of pyrrolidine-2,5-dione derivatives have been specifically designed and evaluated as potential antidepressant agents. These efforts have focused on their interaction with key components of the serotonergic system.

Serotonin (B10506) Receptor (e.g., 5-HT1A) Binding and Agonism

The serotonin 1A (5-HT1A) receptor is a well-established target for anxiolytic and antidepressant drugs. nih.gov A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and found to be potent 5-HT1A receptor ligands. nih.gov Several compounds within this series demonstrated significant affinity for the 5-HT1A receptor. Subsequent in vivo tests confirmed that these ligands possess functional properties characteristic of 5-HT1A receptor agonists. nih.gov Agonism at presynaptic 5-HT1A autoreceptors is a key mechanism for enhancing serotonergic neurotransmission, which is a cornerstone of many antidepressant therapies.

Serotonin Transporter (SERT) Ligand Properties

The serotonin transporter (SERT) is the primary target for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). nih.gov The same series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives that showed high affinity for the 5-HT1A receptor were also evaluated for their ability to bind to SERT. nih.gov The study revealed that these compounds also act as SERT ligands, with some showing significant affinity for the transporter. nih.gov This dual activity, targeting both 5-HT1A receptors and SERT, is a feature of newer, multimodal antidepressant drugs and may offer a more robust therapeutic effect. nih.gov

Serotonergic Activity of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives
Compound IDTargetActivityReference
Compounds 15, 18, 19, 305-HT1A ReceptorSignificant Affinity / Agonist Properties nih.gov
SERTSignificant Affinity
Compounds 31, 32, 35, 375-HT1A ReceptorHigh Affinity nih.gov
SERTModerate Affinity

Anticancer Activity in Cell Lines

There is no specific information available in the reviewed scientific literature regarding the anticancer activity of 3-Phenoxy-1-phenylpyrrolidine-2,5-dione in cell lines.

Antiproliferative Actions against Specific Cell Lines

No studies detailing the antiproliferative actions of this compound against specific cancer cell lines have been identified.

Mechanisms Related to Apoptotic Pathways and Topoisomerase Inhibition

Information on the mechanisms of action, such as the induction of apoptotic pathways or the inhibition of topoisomerase enzymes by this compound, is not available in the current body of scientific research.

Antimicrobial Activity Studies

Preclinical investigations into the antimicrobial (antibacterial) activity of this compound have not been reported in the available literature.

Other Investigated Biological Activities (e.g., Antifungal, Antimutagenic)

There is no available data from preclinical studies on other biological activities of this compound, including but not limited to antifungal or antimutagenic properties.

Investigation of Enzyme Inhibition Profiles

Specific studies investigating the enzyme inhibition profiles of this compound are not present in the reviewed scientific literature.

Structure Activity Relationship Sar Investigations of 3 Phenoxy 1 Phenylpyrrolidine 2,5 Dione Analogues

Influence of Substituent Nature and Position on Pharmacological Efficacy

The pharmacological profile of 3-phenoxy-1-phenylpyrrolidine-2,5-dione analogues is highly sensitive to the nature and position of substituents on both the N-phenyl ring and the 3-phenoxy moiety. Research has demonstrated that modifications to these aromatic systems can significantly modulate the anticonvulsant and antinociceptive activities of these compounds.

Substitutions on the N-phenyl ring play a crucial role in determining the potency and efficacy of these derivatives. Studies on related N-arylpyrrolidine-2,5-diones have shown that the presence and position of electron-withdrawing or electron-donating groups can drastically alter the interaction with biological targets. For instance, in a series of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones, the substitution pattern on the phenylpiperazine moiety was found to be a key determinant of antiseizure activity. Specifically, groups like trifluoromethyl (CF3), trifluoromethoxy (OCF3), and trifluoromethylthio (SCF3) were identified as being favorable for activity. nih.gov This suggests that electronic and lipophilic properties of the substituents on the N-aryl group are critical for optimal pharmacological response.

Similarly, modifications to the 3-phenoxy group are pivotal. While direct SAR studies on 3-phenoxy analogues are limited, research on compounds with other aromatic substituents at the 3-position provides valuable insights. For example, in a series of 3-(substituted phenyl)-pyrrolidine-2,5-dione-acetamide derivatives, the position of a chlorine atom on the phenyl ring at the 3-position significantly influenced anticonvulsant activity. The ortho-chloro substituted analogue, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated superior activity in the maximal electroshock (MES) and 6 Hz seizure tests compared to its meta-chloro counterpart. mdpi.com This highlights the importance of the spatial arrangement of substituents on the 3-position aromatic ring.

The following table summarizes the influence of various substituents on the anticonvulsant activity of related pyrrolidine-2,5-dione derivatives.

Compound SeriesSubstitution at N-1Substitution at C-3Key Findings on Activity
N-[(4-Arylpiperazin-1-yl)-alkyl]-pyrrolidine-2,5-dionesPhenylpiperazine with CF3, OCF3, SCF3PhenylElectron-withdrawing groups on the N-aryl moiety are favorable for antiseizure activity. nih.gov
3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamidesAcetamide linker to 4-fluorophenylpiperazine2-ChlorophenylThe ortho-chloro substitution showed more potent anticonvulsant activity than the meta-chloro substitution. mdpi.com
3-(Thiophen-2-yl)-pyrrolidine-2,5-dionesAlkyl-morpholine or -phenylpiperazine3-Methylthiophen-2-ylThe presence of the thiophene (B33073) ring, a bioisostere of a phenyl ring, contributes to potent anticonvulsant and antinociceptive effects. nih.gov
3-Amino-pyrrolidine-2,5-dionesUnsubstituted or Phenyl(4-Chlorophenyl)aminoThe 4-chloro substitution on the 3-anilino group resulted in broad-spectrum antiseizure activity. nih.gov

These findings collectively suggest that for this compound analogues, the introduction of electron-withdrawing groups on the N-phenyl ring and careful selection of the substitution pattern on the 3-phenoxy ring are likely to be critical for enhancing pharmacological efficacy.

Role of Stereochemistry in Biological Activity and Target Binding

Stereochemistry is a fundamental aspect of the SAR of this compound analogues, as the chiral center at the C-3 position of the pyrrolidine-2,5-dione ring can lead to enantiomers with distinct biological activities. The spatial orientation of the substituent at this position can significantly influence the binding affinity and efficacy of the compound at its biological target.

The differential activity of enantiomers is often attributed to the stereospecific interactions with chiral biological macromolecules such as receptors and enzymes. One enantiomer may fit more favorably into the binding site of a target protein, leading to a stronger and more effective biological response, while the other enantiomer may have a weaker interaction or even interact with a different target, potentially leading to off-target effects.

The following table illustrates the significance of stereochemistry in the biological activity of related compounds.

Compound SeriesChiral CenterFindingImplication for this compound
3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamidesAsymmetric carbon in the phenylacetamide moietyThe R-configuration was associated with more potent anticonvulsant properties. mdpi.comThe stereochemistry at the C-3 position of the pyrrolidine-2,5-dione ring is likely to be a critical determinant of biological activity.
Perhydroquinoxaline-based κ receptor agonistsMultiple chiral centers in a rigid scaffoldThe precise three-dimensional orientation of pharmacophoric elements is essential for receptor affinity and selectivity. researchgate.netThe spatial arrangement of the phenoxy and phenyl groups relative to the pyrrolidine-2,5-dione core will likely influence target binding.

These examples underscore the necessity of considering stereochemistry in the design and development of new this compound analogues. The synthesis and biological evaluation of individual enantiomers are crucial steps in elucidating a complete SAR profile and identifying the most potent and selective therapeutic candidates.

Pharmacophore Elucidation for Pyrrolidine-2,5-dione Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the class of pyrrolidine-2,5-dione derivatives, pharmacophore models have been developed to understand the key molecular interactions with their biological targets, primarily in the context of anticonvulsant activity.

A general pharmacophore model for anticonvulsant agents often includes several key features: an aromatic ring, a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region. researchgate.net The pyrrolidine-2,5-dione scaffold itself provides two carbonyl groups that can act as hydrogen bond acceptors. The N-phenyl and 3-phenoxy groups in this compound can serve as the aromatic and hydrophobic elements.

Studies on various anticonvulsant compounds have led to the refinement of these models. For instance, a proposed pharmacophore for anticonvulsant drugs suggests the presence of at least one aryl ring, one electron donor atom, and a second donor atom in proximity to an NH group, forming a hydrogen bond acceptor/donor unit. researchgate.net In the context of this compound, the two carbonyl oxygens of the pyrrolidine-2,5-dione ring can act as hydrogen bond acceptors, while the phenyl and phenoxy rings fulfill the requirement for aromatic and hydrophobic regions.

The key pharmacophoric features for anticonvulsant pyrrolidine-2,5-dione derivatives can be summarized as follows:

Aromatic/Hydrophobic Group: Typically a phenyl or other aromatic ring system at the 3-position. This group is thought to interact with a hydrophobic pocket in the target protein.

Hydrogen Bond Acceptors: The two carbonyl groups of the pyrrolidine-2,5-dione ring are crucial for interaction with the biological target through hydrogen bonding.

Defined Spatial Arrangement: The relative orientation of these features is critical for optimal activity.

The development of a specific pharmacophore model for this compound analogues would require a dataset of active and inactive compounds with systematic structural variations. Such a model would be invaluable for the rational design of new derivatives with improved potency and selectivity.

Correlation between Conformation and Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule presents its pharmacophoric features to the binding site of a biological target. For this compound analogues, the relative orientation of the N-phenyl ring, the 3-phenoxy group, and the pyrrolidine-2,5-dione core is a critical determinant of their pharmacological effects.

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The specific conformation adopted can influence the spatial disposition of the substituents at the N-1 and C-3 positions. Computational and experimental studies, such as X-ray crystallography and NMR spectroscopy, are employed to determine the preferred conformations of these molecules.

For instance, X-ray diffraction studies of 1,2,5-substituted 2-phenylpyrrolidine (B85683) derivatives have revealed a "butterfly-like" conformation, with the pyrrolidine ring adopting either a half-chair or an envelope conformation. nih.gov This non-planar structure dictates the relative positioning of the substituents and, consequently, how the molecule interacts with its target.

The flexibility of the molecule also plays a role. While a certain degree of conformational freedom is necessary for a molecule to adapt to its binding site, excessive flexibility can be detrimental to activity due to an entropic penalty upon binding. Therefore, a balance between rigidity and flexibility is often sought in drug design. The introduction of bulky substituents or the formation of intramolecular hydrogen bonds can restrict the conformational freedom and lock the molecule into a more bioactive conformation.

Advanced Medicinal Chemistry Applications for the 3 Phenoxy 1 Phenylpyrrolidine 2,5 Dione Scaffold

Lead Identification and Optimization Strategies

Lead identification and optimization are pivotal stages in the drug discovery process, involving the identification of biologically active compounds and their subsequent modification to enhance desired properties. nih.govnih.gov These strategies aim to improve potency, selectivity, and pharmacokinetic profiles of a lead compound.

A comprehensive review of scientific databases indicates that specific lead identification and optimization studies focusing on 3-Phenoxy-1-phenylpyrrolidine-2,5-dione are not extensively reported in publicly available literature. While the broader class of pyrrolidine-2,5-diones has been the subject of numerous lead discovery campaigns, particularly in the areas of anticonvulsant and anti-inflammatory agents, the specific substitution pattern of a phenoxy group at the 3-position and a phenyl group at the 1-position of the pyrrolidine-2,5-dione core has not been a focus of published research.

Chemical Modifications for Target Affinity and Selectivity Optimization

The optimization of target affinity and selectivity through chemical modification is a cornerstone of medicinal chemistry. This process often involves altering functional groups on a lead scaffold to enhance interactions with the biological target and reduce off-target effects. For the broader family of 3-substituted pyrrolidine-2,5-diones, structure-activity relationship (SAR) studies have often focused on modifying the substituent at the 3-position to improve biological activity. mdpi.com

However, for the specific molecule this compound, there is a lack of published research detailing chemical modifications aimed at optimizing its target affinity and selectivity. The exploration of modifications to the phenoxy and phenyl rings, such as the introduction of various substituents, would be a classical medicinal chemistry approach to modulate its biological activity, but such studies have not been reported.

Structural Simplification Approaches in Analogue Design

Structural simplification is a strategy employed in medicinal chemistry to create analogues of a lead compound that are less complex, easier to synthesize, and may possess improved pharmacokinetic properties while retaining biological activity. This can involve removing chiral centers, reducing the number of rings, or eliminating non-essential functional groups.

There are no specific studies in the available scientific literature that describe structural simplification approaches applied to this compound. Such an approach would be highly dependent on the identification of a specific biological activity for the parent compound, which has not been detailed in current research.

Design and Synthesis of Novel Analogues

The design and synthesis of novel analogues are fundamental to exploring the chemical space around a lead compound and developing a robust SAR. The synthesis of pyrrolidine-2,5-dione derivatives is well-documented, often involving the reaction of corresponding succinic anhydrides with primary amines. researchgate.net

While general synthetic routes to N-substituted and 3-substituted pyrrolidine-2,5-diones are established, specific research detailing the design and synthesis of novel analogues of this compound is not present in the current body of scientific literature. The synthesis of such analogues would likely follow established chemical principles, but dedicated studies for this purpose have not been published.

Development of Hybrid Molecules Incorporating the Pyrrolidine-2,5-dione Scaffold

The development of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a modern approach in drug design aimed at achieving multi-target activity or improved efficacy. nih.govresearchgate.net The pyrrolidine-2,5-dione scaffold has been successfully used as a component in hybrid molecules, particularly in the development of anticonvulsant agents where it is combined with fragments of other antiepileptic drugs. nih.govnih.gov

Despite the utility of the pyrrolidine-2,5-dione core in hybrid molecule design, there is no specific mention in the scientific literature of the development of hybrid molecules that incorporate the this compound scaffold. The potential of this specific scaffold as a building block in hybrid drug design remains an unexplored area of research.

Multifunctional Ligand Design Concepts

Multifunctional ligands are designed to interact with multiple biological targets simultaneously, a strategy that can be particularly effective for complex diseases with multifactorial pathologies. The design of such ligands requires a deep understanding of the pharmacology of the intended targets and the structural requirements for binding.

The application of multifunctional ligand design concepts to the this compound scaffold has not been reported in the scientific literature. The potential for this compound to act as a multifunctional ligand is yet to be investigated, and as such, there are no established design concepts based on this specific chemical entity.

Future Research Trajectories and Unexplored Potential of 3 Phenoxy 1 Phenylpyrrolidine 2,5 Dione Derivatives

Identification of Novel Biological Targets for Pyrrolidine-2,5-diones

The established biological activities of pyrrolidine-2,5-dione derivatives suggest a rich landscape for the discovery of novel molecular targets. A significant body of research has focused on their anticonvulsant properties, with evidence pointing towards the modulation of neuronal voltage-sensitive sodium channels. nih.gov However, the therapeutic potential of these compounds is not limited to epilepsy.

Future research should aim to systematically screen 3-Phenoxy-1-phenylpyrrolidine-2,5-dione and its analogs against a broad panel of biological targets to uncover new therapeutic opportunities. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to identify novel protein-ligand interactions.

Table 1: Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Area
Ion ChannelsVoltage-gated sodium channels, Calcium channelsEpilepsy, Neuropathic pain
EnzymesAromatase, 17α-hydroxylase/17,20-lyase, Carbonic anhydrases, Cyclooxygenases (COX-1/COX-2), 5-Lipoxygenase (5-LOX)Cancer, Inflammation, Glaucoma
ReceptorsG-protein coupled receptors (GPCRs), Nuclear receptorsVarious, including metabolic and inflammatory diseases

The diverse enzymatic inhibitory activities observed in related compounds, such as the inhibition of aromatase and carbonic anhydrase, suggest that derivatives of this compound could be explored for applications in oncology and as diuretics or treatments for glaucoma. nih.govnih.gov Furthermore, the anti-inflammatory potential highlighted by the inhibition of COX and 5-LOX enzymes opens avenues for the development of novel anti-inflammatory agents. mdpi.com

Application of Advanced Synthetic Methodologies for Diversification

The chemical space around the this compound scaffold is vast and largely unexplored. The application of advanced synthetic methodologies will be crucial for generating a diverse library of derivatives for biological screening.

Traditional multi-step syntheses can be complemented by modern techniques to improve efficiency and access to novel structures. mdpi.com For instance, mechanochemical synthesis, such as ball-milling, offers a solvent-free and often more efficient alternative for reactions like the aza-Michael addition, which is a key step in the synthesis of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives. nih.govresearchgate.net

Furthermore, multicomponent reactions (MCRs) provide a powerful tool for rapidly assembling complex molecules from simple starting materials in a single step. The 1,3-dipolar cycloaddition of azomethine ylides with various alkenes is a well-established method for constructing the pyrrolidine (B122466) ring and could be adapted for the synthesis of novel this compound analogs.

The diversification of the lead compound can be systematically approached by modifying the phenoxy and phenyl rings with various substituents to probe the structure-activity relationship (SAR).

Table 2: Strategies for Chemical Diversification

Position of ModificationSynthetic StrategyPotential Functional Groups
3-Phenoxy ringNucleophilic aromatic substitution on a precursorHalogens, alkyl, alkoxy, nitro, cyano groups
1-Phenyl ringUse of substituted anilines in the initial synthesisElectron-donating and electron-withdrawing groups
Pyrrolidine ring (position 4)Asymmetric synthesis, functional group interconversionAlkyl, aryl, hydroxyl groups

Integration of High-Throughput Screening and Computational Design in Drug Discovery

To efficiently navigate the vast chemical space of this compound derivatives, the integration of high-throughput screening (HTS) and computational drug design will be indispensable.

HTS allows for the rapid screening of large compound libraries against specific biological targets, enabling the identification of initial hits. The development of robust and miniaturized assays for the targets of interest will be a critical first step.

In parallel, computational approaches can guide the design of more focused and potent compound libraries, thereby reducing the cost and time associated with drug discovery. Molecular docking studies can be used to predict the binding modes of derivatives within the active sites of target proteins, helping to rationalize SAR data and prioritize the synthesis of the most promising compounds. mdpi.com Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structures of the derivatives with their biological activities, further aiding in the design of new analogs with improved properties.

Exploration of Additional Therapeutic Areas for Pyrrolidine-2,5-dione Scaffolds

While the anticonvulsant and anti-inflammatory potential of pyrrolidine-2,5-diones is relatively well-documented, the therapeutic reach of the this compound scaffold could extend to other disease areas. mdpi.comnih.govnih.gov

The structural similarities to compounds with demonstrated anti-tumor activity warrant a thorough investigation of the anticancer potential of these derivatives. nih.gov Screening against a panel of cancer cell lines and investigating their effects on key cancer-related pathways, such as cell cycle progression and apoptosis, could reveal novel anticancer agents.

Furthermore, given the prevalence of the pyrrolidine ring in compounds targeting the central nervous system, exploring the potential of this compound derivatives in other neurological and psychiatric disorders, such as neuropathic pain, anxiety, and depression, represents a promising avenue for future research. The analgesic effects observed in related compounds support this direction. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 3-Phenoxy-1-phenylpyrrolidine-2,5-dione using statistical experimental design?

  • Methodological Answer: Employ a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions. For example, factorial designs can reduce the number of trials while assessing interactions between variables . Use response surface methodology (RSM) to model nonlinear relationships and predict yields . Validate predictions with confirmatory experiments and analyze purity via HPLC or NMR.

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer: Combine X-ray crystallography (for absolute configuration determination) with NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) to resolve stereochemical ambiguities . Supplement with FT-IR to verify functional groups (e.g., dione carbonyl stretches at ~1750 cm⁻¹) and mass spectrometry (HRMS) for molecular ion confirmation. Cross-reference spectral data with computational predictions (DFT) to resolve discrepancies .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer: Follow Globally Harmonized System (GHS) guidelines:
  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation/contact .
  • Store in inert atmospheres (argon) at ≤ -20°C to mitigate oxidative degradation .
  • Pre-treat waste with neutralizing agents (e.g., sodium bicarbonate) before disposal.

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer: Conduct kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates. Compare reactivity with analogs (e.g., 3-phenyl derivatives) to assess electronic effects of the phenoxy substituent . Computational modeling (DFT/MD) can map transition states and predict regioselectivity .

Q. What computational strategies are effective for predicting the environmental stability of this compound under varying pH and UV exposure?

  • Methodological Answer: Simulate degradation pathways using molecular dynamics (MD) and quantum mechanical (QM) models. Parameterize force fields with experimental data (e.g., hydrolysis rates at pH 2–12). Validate predictions via accelerated aging studies with LC-MS/MS monitoring. Cross-reference with atmospheric chemistry models to assess photolytic half-lives .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer: Perform sensitivity analysis on computational parameters (e.g., solvent models, basis sets) to identify error sources. Augment experimental data with dynamic NMR (variable-temperature studies) to detect conformational equilibria. Use synchrotron XRD for high-resolution crystallography to resolve ambiguous electron density maps .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer: Optimize continuous-flow reactors to enhance heat/mass transfer and minimize racemization. Use microreactors with immobilized catalysts (e.g., chiral Lewis acids) for asymmetric synthesis. Monitor enantiomeric excess (ee) in real-time via polarimetry or chiral HPLC .

Q. How can heterogeneous catalysis improve the sustainability of multi-step syntheses involving this compound?

  • Methodological Answer: Develop metal-organic framework (MOF) -supported catalysts to enable solvent-free or aqueous-phase reactions. Evaluate catalyst recyclability via ICP-OES (metal leaching) and TGA (thermal stability). Use life-cycle assessment (LCA) to quantify reductions in E-factor and energy consumption .

Data-Driven Research Questions

Q. What statistical methods are recommended for analyzing batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer: Apply multivariate analysis (MVA) to raw material quality data (e.g., supplier, purity) and process parameters. Use principal component analysis (PCA) to identify critical variability sources. Implement statistical process control (SPC) charts (X-bar/R) for real-time monitoring .

Q. How can machine learning (ML) models accelerate the discovery of novel derivatives of this compound?

  • Methodological Answer:
    Train graph neural networks (GNNs) on structural databases to predict bioactivity or physicochemical properties. Validate models with high-throughput screening (HTS) data. Use active learning to iteratively refine synthetic priorities based on uncertainty sampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.